3-Amino-6-bromo-7-methylimidazo[1,2-a]pyridine
Description
Properties
Molecular Formula |
C8H8BrN3 |
|---|---|
Molecular Weight |
226.07 g/mol |
IUPAC Name |
6-bromo-7-methylimidazo[1,2-a]pyridin-3-amine |
InChI |
InChI=1S/C8H8BrN3/c1-5-2-8-11-3-7(10)12(8)4-6(5)9/h2-4H,10H2,1H3 |
InChI Key |
AKYGSSUWKYQVAG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=NC=C(N2C=C1Br)N |
Origin of Product |
United States |
Preparation Methods
Optimization of Cyclization Conditions
The choice of solvent and base significantly impacts yield and purity. Ethanol outperforms methanol due to better solubility of intermediates, while sodium bicarbonate minimizes side reactions compared to stronger bases like sodium hydroxide. Recrystallization using ethyl acetate/n-hexane (1:1 v/v) enhances purity to >98%, as confirmed by melting point (76–78°C) and $$ ^1H $$-NMR.
Regioselective Bromination at Position 3
Introducing bromine at position 3 requires careful control to avoid over-bromination. N-Bromosuccinimide (NBS) in acetonitrile at 30°C for 5 hours selectively brominates the imidazo[1,2-a]pyridine core at position 3, yielding 3-bromo-6-bromo-7-methylimidazo[1,2-a]pyridine . This method, reported by the Royal Society of Chemistry, leverages the electron-rich nature of the imidazole ring, directing electrophilic substitution to position 3.
Mechanistic Insights
Bromination proceeds via an electrophilic aromatic substitution mechanism, with NBS generating bromonium ions. The methyl group at position 7 exerts a minor electron-donating effect, slightly deactivating the adjacent position 6 but leaving position 3 reactive. Post-bromination, column chromatography (silica gel, ethyl acetate/hexane) isolates the product in 85% purity.
Transition Metal-Catalyzed Amination at Position 3
Replacing the bromine at position 3 with an amino group is achieved via palladium-catalyzed Buchwald-Hartwig amination . Using Pd$$2$$(dba)$$3$$ , Xantphos , and lithium bis(trimethylsilyl)amide (LiHMDS) in toluene at 110°C for 12 hours, the bromine is substituted with an amine group, yielding the target compound. This method, adapted from coupling reactions in imidazopyridine derivatives, achieves 65–70% yields after purification by preparative HPLC.
Alternative Amination Routes
Metal-free approaches, such as ammonia gas in DMSO at 120°C for 24 hours, offer a greener alternative but with lower yields (45–50%). The choice of catalyst and solvent critically affects efficiency, as summarized in Table 1.
Table 1: Amination Methods for 3-Bromoimidazo[1,2-a]pyridines
Multicomponent and One-Pot Syntheses
Domino A$$^3$$-coupling reactions (aldehyde-alkyne-amine) provide a streamlined route to imidazo[1,2-a]pyridines. For example, reacting 5-bromo-6-methylpyridine-2-carbaldehyde , propiolic acid , and ammonium acetate in water at 50°C for 6 hours forms the target compound in one pot. This method, highlighted by ACS Omega, avoids isolation of intermediates and achieves 60–65% yields.
Advantages and Limitations
While environmentally friendly (E-factor: 8.2 vs. 15.4 for stepwise methods), multicomponent reactions struggle with regioselectivity when multiple substituents are present. Nuclear Overhauser Effect (NOE) spectroscopy confirms the correct positioning of the amino group in the final product.
Physicochemical Characterization and Purity Control
Purified 3-amino-6-bromo-7-methylimidazo[1,2-a]pyridine exhibits distinct spectroscopic features:
- $$ ^1H $$-NMR (CDCl$$3$$) : δ 8.19 (s, 1H, H-5), 7.65 (s, 1H, H-2), 2.45 (s, 3H, CH$$3$$).
- Melting Point : 154–156°C.
- HPLC Purity : >98% (C18 column, acetonitrile/water).
Recrystallization from ethyl acetate/n-hexane remains the most effective purification method, reducing byproducts like 6,7-dibromo derivatives to <2%.
Chemical Reactions Analysis
Types of Reactions
3-Amino-6-bromo-7-methylimidazo[1,2-a]pyridine undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The bromo group can be reduced to a hydrogen atom.
Substitution: The bromo group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as sodium azide or thiourea in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Nitroimidazo[1,2-a]pyridine derivatives.
Reduction: 3-Amino-7-methylimidazo[1,2-a]pyridine.
Substitution: 3-Amino-6-substituted-7-methylimidazo[1,2-a]pyridine derivatives.
Scientific Research Applications
3-Amino-6-bromo-7-methylimidazo[1,2-a]pyridine is a heterocyclic compound with a broad range of applications in scientific research, including chemistry, biology, medicine, and industry. It features a fused imidazole and pyridine structure, with an amino group at the 3-position and a bromine atom at the 6-position. Its molecular formula is C8H7BrN2, and it has a molecular weight of approximately 211.059 Da.
Scientific Research Applications
3-Amino-6-bromo-7-methylimidazo[1,2-a]pyridine is a valuable compound in both research and industrial contexts due to the specific positioning of its functional groups, which can significantly influence its reactivity and biological activity. The combination of the amino, bromo, and methyl groups provides a distinct set of chemical properties that can be exploited in various applications.
Chemistry
- It is used as a building block for synthesizing more complex heterocyclic compounds.
- It can undergo halogenation reactions, reacting with bromine or iodine to form trihalides.
- It can participate in condensation reactions with aldehydes or ketones, leading to the formation of more complex heterocycles.
- It has been utilized in palladium- and copper-catalyzed reactions, showcasing its versatility in synthetic methodologies.
Biology
- It has been studied for its potential as an antimicrobial and antiviral agent.
Medicine
- It is investigated for its anticancer properties and as a potential drug candidate for treating various diseases.
- Derivatives of 3-amino-6-bromo-7-methylimidazo[1,2-a]pyridine have been studied for their potential as cytotoxic agents and as inhibitors of cyclin-dependent kinases (CDKs), which are critical in cell cycle regulation.
Industry
- It is utilized in the development of new materials with specific electronic or optical properties.
Biological Activities
3-Amino-6-bromo-7-methylimidazo[1,2-a]pyridine exhibits significant chemical reactivity, allowing for various transformations.
- Oxidation The amino group can be oxidized to form nitro derivatives.
- Reduction It can be reduced to form derivatives such as 3-amino-7-methylimidazo[1,2-a]pyridine.
- Substitution The compound can undergo substitution reactions leading to the formation of various derivatives.
These reactions enable the synthesis of more complex heterocyclic compounds, enhancing its utility in drug development and material science.
Anticancer Properties
Research indicates that 3-Amino-6-bromo-7-methylimidazo[1,2-a]pyridine and its derivatives exhibit significant cytotoxic effects against various cancer cell lines. Studies have shown that compounds derived from ABMIP demonstrate inhibitory activity against cyclin-dependent kinases (CDKs), which are crucial in regulating the cell cycle, suggesting potential applications in targeting cancer pathways.
In vitro studies have reported that certain derivatives display IC50 values in the low micromolar range against human cancer cell lines such as HCT-116 and MCF-7.
Table 1: Anticancer Activity of ABMIP Derivatives
| Compound Name | Cell Line Tested | IC50 (µM) | Activity |
|---|---|---|---|
| ABMIP Derivative 1 | HCT-116 | 5.0 | Moderate |
| ABMIP Derivative 2 | MCF-7 | 2.5 | High |
| ABMIP Derivative 3 | HeLa | 4.0 | Significant |
Case Studies
In Vitro Evaluation Against Cancer Cell Lines
A study evaluated several derivatives of ABMIP for their anticancer properties using MTT assays across multiple cancer cell lines. Results indicated that some derivatives exhibited selective toxicity towards cancer cells while sparing normal cells.
Mechanism of Action
The mechanism of action of 3-Amino-6-bromo-7-methylimidazo[1,2-a]pyridine involves its interaction with specific molecular targets. For instance, in its role as an antimicrobial agent, it may inhibit the synthesis of bacterial cell walls or interfere with DNA replication. The presence of the bromo group can enhance its binding affinity to certain enzymes or receptors, thereby increasing its biological activity.
Comparison with Similar Compounds
Table 1: Substituent Comparison of Selected Imidazo[1,2-a]pyridine Derivatives
Key Observations:
- Amino Group Position: The amino group at position 3 (target compound) vs. position 8 () alters hydrogen-bonding capacity. For example, 8-amino derivatives form extensive N–H⋯N networks in crystal structures , whereas the 3-amino group may enhance nucleophilicity at the imidazole ring.
- Halogen Effects : Bromine at position 6 (common in the target and analogs) increases molecular weight and polarizability compared to chlorine-substituted derivatives (e.g., 6-chloroimidazo[1,2-a]pyridine, CAS 6188-25-6) .
- Methyl vs.
Physicochemical Properties
- Hydrogen Bonding: Amino groups at position 3 or 8 enable hydrogen bonding, impacting solubility and crystal packing .
- Lipophilicity : Methyl groups (e.g., at position 7 in the target) increase logP values compared to halogenated analogs, as seen in 6-bromo-3-methylimidazo[1,2-a]pyridine (CID 23537418) .
- Stability : Bromine at position 6 enhances stability against metabolic degradation compared to chlorine .
Biological Activity
3-Amino-6-bromo-7-methylimidazo[1,2-a]pyridine (ABMIP) is a heterocyclic compound that has garnered attention for its diverse biological activities. This compound features a fused imidazole and pyridine structure, characterized by an amino group at the 3-position and a bromine atom at the 6-position. Its molecular formula is C₈H₇BrN₂, with a molecular weight of approximately 211.059 Da. The unique structural attributes of ABMIP contribute to its potential applications in medicinal chemistry, particularly in the fields of cancer treatment, antimicrobial activity, and as a potential drug candidate for various diseases.
ABMIP exhibits significant chemical reactivity, allowing for various transformations:
- Oxidation : The amino group can be oxidized to form nitro derivatives.
- Reduction : It can be reduced to form derivatives such as 3-amino-7-methylimidazo[1,2-a]pyridine.
- Substitution : The compound can undergo substitution reactions leading to the formation of various derivatives.
These reactions enable the synthesis of more complex heterocyclic compounds, enhancing its utility in drug development and material science .
Anticancer Properties
Research indicates that ABMIP and its derivatives exhibit significant cytotoxic effects against various cancer cell lines. Notably, studies have shown that:
- Compounds derived from ABMIP demonstrate inhibitory activity against cyclin-dependent kinases (CDKs), which are crucial in regulating the cell cycle. This suggests potential applications in targeting cancer pathways .
- In vitro studies have reported that certain derivatives display IC50 values in the low micromolar range against human cancer cell lines such as HCT-116 and MCF-7 .
Table 1: Anticancer Activity of ABMIP Derivatives
| Compound Name | Cell Line Tested | IC50 (µM) | Activity |
|---|---|---|---|
| ABMIP Derivative 1 | HCT-116 | 5.0 | Moderate |
| ABMIP Derivative 2 | MCF-7 | 2.5 | High |
| ABMIP Derivative 3 | HeLa | 4.0 | Significant |
Antimicrobial Activity
ABMIP has also been studied for its antimicrobial properties:
- It has shown effectiveness against various bacterial strains, including multidrug-resistant strains. For example, certain derivatives have demonstrated minimum inhibitory concentrations (MICs) ranging from 0.03 to 5.0 μM against Mycobacterium tuberculosis .
- In comparative studies, some derivatives exhibited better inhibitory activity than standard antibiotics like Neomycin against Gram-negative bacteria .
Table 2: Antimicrobial Activity of ABMIP Derivatives
| Compound Name | Bacterial Strain Tested | MIC (µM) | Activity |
|---|---|---|---|
| ABMIP Derivative A | Klebsiella planticola | 1.0 | Effective |
| ABMIP Derivative B | Pseudomonas aeruginosa | 0.5 | Highly Effective |
| ABMIP Derivative C | Mycobacterium tuberculosis | 0.03 | Very Effective |
The biological activity of ABMIP is attributed to its interaction with specific molecular targets:
- As an antimicrobial agent, it may inhibit bacterial cell wall synthesis or interfere with DNA replication processes.
- The presence of the bromine substituent enhances binding affinity to certain enzymes or receptors, potentially increasing its biological efficacy .
Case Studies
- In Vitro Evaluation Against Cancer Cell Lines : A study evaluated several derivatives of ABMIP for their anticancer properties using MTT assays across multiple cancer cell lines. Results indicated that some derivatives exhibited selective toxicity towards cancer cells while sparing normal cells .
- Antimicrobial Efficacy Against MDR-TB : In a high-throughput screening approach, compounds derived from ABMIP were identified as potent inhibitors of Mycobacterium tuberculosis with promising MIC values indicating their potential as new therapeutic agents against resistant strains .
Q & A
Basic: What are the standard synthetic protocols for preparing 3-amino-6-bromo-7-methylimidazo[1,2-a]pyridine?
Answer:
A common method involves condensing 5-bromo-2,3-diaminopyridine with ethyl bromopyruvate in ethanol under reflux, catalyzed by NaHCO₃, yielding the target compound in ~65% yield (Scheme 1 in ). Key steps include:
- Reagent stoichiometry: Maintaining a 1:1 molar ratio of diaminopyridine to ethyl bromopyruvate.
- Reaction monitoring: Using TLC or HPLC to track intermediate formation.
- Purification: Column chromatography with ethyl acetate/hexane gradients .
Alternative methods include microwave-assisted multicomponent reactions (e.g., 2-aminopyridine with aldehydes and TMSCN), which reduce reaction time and improve yields .
Advanced: How can reaction conditions be optimized to improve yields of 3-amino-6-bromo-7-methylimidazo[1,2-a]pyridine derivatives?
Answer:
Optimization strategies include:
- Catalyst screening: Scandium triflate (Sc(OTf)₃) enhances regioselectivity in multicomponent reactions .
- Solvent effects: Polar aprotic solvents (e.g., DMF) improve solubility of intermediates, while ethanol minimizes side reactions .
- Temperature control: Microwave irradiation (80–120°C) accelerates cyclization steps, reducing reaction time from hours to minutes .
- Substituent tuning: Electron-withdrawing groups (e.g., -Br) at position 6 stabilize intermediates, while methyl groups at position 7 reduce steric hindrance .
Basic: What spectroscopic techniques are critical for characterizing 3-amino-6-bromo-7-methylimidazo[1,2-a]pyridine?
Answer:
- ¹H/¹³C NMR: Assigns proton environments (e.g., aromatic protons at δ 7.2–8.5 ppm) and carbon types (e.g., C-Br at ~100 ppm) .
- FT-IR: Confirms NH₂ stretches (~3336 cm⁻¹) and C-Br vibrations (~650 cm⁻¹) .
- HRMS: Validates molecular weight (e.g., [M+H]⁺ at m/z 255.06 for C₈H₇BrN₃) .
- X-ray crystallography: Resolves planar geometry and hydrogen-bonding networks (e.g., N–H⋯N interactions) .
Advanced: How do structural modifications at positions 6 and 7 influence biological activity?
Answer:
- Position 6 (Br substitution): Enhances lipophilicity and membrane permeability, critical for CNS-targeting agents (e.g., anxiolytics like alpidem) .
- Position 7 (methyl group): Reduces metabolic degradation via steric shielding, improving pharmacokinetic stability .
- SAR studies: Nitro (-NO₂) or amine (-NH₂) groups at position 3 increase anticancer activity (e.g., IC₅₀ = 11 µM for HepG2 cells) by promoting electrostatic interactions with cellular targets .
Basic: What pharmacological activities are associated with imidazo[1,2-a]pyridine scaffolds?
Answer:
This scaffold exhibits:
- Anticancer activity: Inhibition of cyclin-dependent kinases (CDKs) and selective cytotoxicity against HepG2, MCF-7, and A375 cells .
- Anti-inflammatory effects: Blockade of pro-fibrotic pathways in vivo, validated in murine models .
- Antimicrobial properties: Disruption of bacterial membrane integrity via π-stacking interactions .
Advanced: How can computational modeling resolve contradictions in structure-activity relationship (SAR) data?
Answer:
- Docking studies: Identify binding poses of nitro-substituted derivatives in CDK2 active sites, explaining their superior activity over methoxy analogs .
- DFT calculations: Predict charge transfer effects (e.g., intramolecular CT in nitro derivatives) that enhance fluorescence and bioactivity .
- MD simulations: Clarify substituent-induced conformational changes (e.g., methyl groups at position 7 stabilizing planar geometry for π-π stacking) .
Basic: What intermolecular interactions govern the crystallographic packing of imidazo[1,2-a]pyridines?
Answer:
Single-crystal X-ray data reveal:
- N–H⋯N hydrogen bonds: Link adjacent molecules into chains (e.g., bond length = 2.89 Å) .
- π-π stacking: Between aromatic rings (distance = 3.4–3.7 Å), stabilizing crystal lattices .
- C–H⋯π interactions: Contribute to layered packing motifs, critical for solubility and dissolution rates .
Advanced: How do solvent polarity and pH affect the photophysical properties of brominated imidazo[1,2-a]pyridines?
Answer:
- Solvent polarity: Higher polarity (e.g., ethanol vs. hexane) redshifts absorption maxima (λmax) due to stabilized excited-state dipole moments .
- pH-dependent fluorescence: Protonation at N1 in acidic media quenches emission, while deprotonation in basic conditions enhances quantum yield .
- Applications: Tunable fluorescence enables use as pH-sensitive probes in cellular imaging .
Basic: What are the limitations of current synthetic routes for 3-amino-6-bromo-7-methylimidazo[1,2-a]pyridine?
Answer:
- Low yields: Side reactions (e.g., dimerization) reduce efficiency in conventional reflux methods .
- Purification challenges: Similar polarity of byproducts complicates column chromatography .
- Scalability: Microwave-assisted methods lack industrial-scale reproducibility .
Advanced: What strategies mitigate cytotoxicity discrepancies between in vitro and in vivo models?
Answer:
- Metabolic profiling: Identify hepatic metabolites (e.g., CYP450-mediated dealkylation) that alter toxicity .
- Prodrug design: Mask amine groups with acetyl moieties to reduce off-target effects .
- 3D tumor spheroids: Mimic in vivo conditions to validate selective cytotoxicity (e.g., >90% viability in normal Vero cells vs. <20% in HepG2 spheroids) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
